molecular formula C14H16O B3032513 1-Butoxynaphthalene CAS No. 20900-19-0

1-Butoxynaphthalene

Cat. No.: B3032513
CAS No.: 20900-19-0
M. Wt: 200.28 g/mol
InChI Key: RBITXBWPKRSPEO-UHFFFAOYSA-N
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Description

1-Butoxynaphthalene is an organic compound belonging to the class of ethers. It is characterized by the presence of a butoxy group attached to the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Mechanism of Action

Target of Action

1-Butoxynaphthalene, also known as 2-butoxynaphthalene, is primarily used in the food industry as a flavoring agent due to its fruity taste It interacts with taste receptors in the human body, contributing to the perception of flavor .

Mode of Action

The synthesis of this compound involves a reaction known as the Williamson Ether Synthesis . In this process, an alkyl halide (in this case, 1-bromobutane) undergoes a nucleophilic substitution (SN2) reaction with an alkoxide (formed from 2-naphthol) to produce this compound . This reaction is facilitated by a phase-transfer catalyst and sonication .

Biochemical Pathways

Its primary role is in the food industry as a flavoring agent .

Pharmacokinetics

Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would depend on factors such as its chemical structure, solubility, and the route of administration .

Result of Action

The primary result of the action of this compound is the perception of a fruity flavor, similar to raspberry or strawberry, when it’s used as a flavoring agent in food products . It doesn’t have a therapeutic effect or a direct impact on cellular or molecular processes.

Action Environment

The action of this compound, in terms of its flavoring properties, can be influenced by various environmental factors. For instance, the stability and efficacy of its flavor might be affected by factors such as temperature, pH, and the presence of other ingredients in a food product. Additionally, its safety data sheet indicates that it may cause skin and eye irritation, and may have long-lasting harmful effects on aquatic life . Therefore, its handling and disposal should be done with care to minimize environmental impact .

Preparation Methods

1-Butoxynaphthalene can be synthesized through the Williamson Ether Synthesis, a well-known method for preparing ethers. The synthesis involves the reaction of 1-naphthol with 1-bromobutane in the presence of a strong base such as sodium hydroxide. The reaction proceeds via an S_N2 mechanism, where the naphthoxide ion acts as the nucleophile and 1-bromobutane as the electrophile .

Synthetic Route:

  • Dissolve 1-naphthol in ethanol.
  • Add sodium hydroxide to form the naphthoxide ion.
  • Introduce 1-bromobutane to the reaction mixture.
  • Heat the mixture under reflux conditions to facilitate the reaction.
  • Isolate and purify the product, this compound .

Industrial Production: In industrial settings, the synthesis of this compound may involve the use of phase-transfer catalysts and ultrasound-assisted methods to enhance reaction efficiency and yield .

Chemical Reactions Analysis

1-Butoxynaphthalene undergoes various chemical reactions, primarily involving nucleophilic substitution and oxidation.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, alkyl halides.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

Scientific Research Applications

1-Butoxynaphthalene has several applications in scientific research, particularly in organic chemistry and material science.

Chemistry:

Biology and Medicine:

  • Potential use in the development of pharmaceuticals and bioactive compounds.

Industry:

Comparison with Similar Compounds

    2-Butoxynaphthalene: Similar structure but with the butoxy group at a different position on the naphthalene ring.

    1-Methoxynaphthalene: Contains a methoxy group instead of a butoxy group.

    1-Ethoxynaphthalene: Contains an ethoxy group instead of a butoxy group.

Uniqueness:

Properties

IUPAC Name

1-butoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O/c1-2-3-11-15-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBITXBWPKRSPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60532852
Record name 1-Butoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60532852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20900-19-0
Record name 1-Butoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60532852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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